molecular formula C12H16O2 B1508253 Methyl 4-(2-methylphenyl)butanoate CAS No. 65462-67-1

Methyl 4-(2-methylphenyl)butanoate

Cat. No.: B1508253
CAS No.: 65462-67-1
M. Wt: 192.25 g/mol
InChI Key: CHDBBPDEXRPSFI-UHFFFAOYSA-N
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Description

Methyl 4-(2-methylphenyl)butanoate is an ester compound characterized by a butanoate backbone esterified with a methyl group and substituted with a 2-methylphenyl moiety at the fourth carbon. Key functional groups include the ester carbonyl (C=O), aromatic ring, and methyl substituents, which are critical to its chemical behavior.

Properties

CAS No.

65462-67-1

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 4-(2-methylphenyl)butanoate

InChI

InChI=1S/C12H16O2/c1-10-6-3-4-7-11(10)8-5-9-12(13)14-2/h3-4,6-7H,5,8-9H2,1-2H3

InChI Key

CHDBBPDEXRPSFI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CCCC(=O)OC

Canonical SMILES

CC1=CC=CC=C1CCCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Aromatic Ring Modifications

  • The absence of steric hindrance may enhance solubility in nonpolar solvents compared to Methyl 4-(2-methylphenyl)butanoate. Structural analogs like Ethyl 4-(4-methoxyphenyl)butanoate (4c, 80% yield) demonstrate how electron-donating groups (e.g., methoxy) at the para position increase reactivity in nucleophilic substitutions .
  • HRMS data for 4f (m/z 344.1658) highlight precision in molecular weight determination, a method applicable to characterizing this compound .

Ester Group Variations

  • Ethyl vs. Methyl Esters: Ethyl 4-(4-methoxyphenyl)butanoate (4c, MW 356.19) and this compound differ in ester alkyl chain length. Ethyl esters generally exhibit lower volatility (higher boiling points) due to increased molecular weight. However, methyl esters often show faster hydrolysis rates under basic conditions due to reduced steric hindrance .

Functional Group Additions

  • Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate: Incorporates a formyl and methoxy group on the aromatic ring, significantly enhancing polarity and reactivity. Such derivatives are often intermediates in pharmaceuticals, contrasting with this compound’s likely role as a fragrance or flavoring agent .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Key Functional Groups Notable Reactivity/Applications
This compound C₁₂H₁₆O₂ ~192.11 (calculated) N/A Ester, ortho-methylphenyl Potential use in fragrances
Ethyl 4-(4-methoxyphenyl)butanoate C₁₃H₁₈O₃ 356.19 (HRMS) 80 Ester, para-methoxyphenyl Intermediate in organic synthesis
Ethyl 4-(2-fluorophenyl)butanoate C₁₂H₁₅FO₂ 344.17 (HRMS) 85 Ester, ortho-fluorophenyl High-resolution MS characterization
4-Phenyl-2-butanone C₁₀H₁₂O 148.20 N/A Ketone, phenyl Laboratory reagent

Research Findings and Implications

  • Synthetic Efficiency: Ethyl-substituted analogs (e.g., 4c, 4f) achieve yields of 80–85% via nucleophilic acyl substitution, suggesting similar efficiency for this compound synthesis .
  • Spectroscopic Trends: IR spectra of analogs show strong C=O stretches (~1700 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹). NMR data for 4c and 4f reveal deshielding of aromatic protons adjacent to electron-withdrawing groups (e.g., fluorine), a trend applicable to predicting shifts for this compound .
  • Steric and Electronic Effects: The ortho-methyl group in this compound likely reduces solubility in polar solvents compared to para-substituted analogs. This steric effect may also slow ester hydrolysis relative to less hindered derivatives .

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